4-Methoxy Group Superiority in Suzuki-Miyaura Coupling
A direct head-to-head study demonstrated that 4-methoxylated 5-iodopyrimidines, like the target compound, readily undergo Suzuki-Miyaura cross-coupling to form 5-arylpyrimidines. In stark contrast, their 4-oxo (pyrimidin-4(3H)-one) analogs are poorly involved in the same reaction due to catalyst poisoning from the acidic NH proton. This demonstrates that the 4-methoxy group is essential for achieving efficient cross-coupling yields [1].
| Evidence Dimension | Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Readily undergoes cross-coupling; formed 5-arylpyrimidines (11 examples) [1]. |
| Comparator Or Baseline | 5-iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-one (4-oxo analog) |
| Quantified Difference | Target compound (4-methoxy derivative) yields were not explicitly quantified but were described as 'readily undergo' and superior. Comparator (4-oxo analog) yielded target 5-arylpyrimidinones in low yield (<35%) for 5 examples [1]. |
| Conditions | Suzuki-Miyaura cross-coupling using Pd2(dba)3/XPhos catalytic system [1]. |
Why This Matters
This establishes the 4-methoxy group as critical for efficient C-C bond formation, ensuring high yields and robust synthetic utility, whereas the 4-oxo analog is essentially non-viable for this key transformation.
- [1] Melnikov, O.E., Elkina, N.A., Shchegolkov, E.V., Burgart, Y.V., Rudometova, N.B., Karpenko, L.I., ... Saloutin, V.I. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Journal of Organic Chemistry. DOI: 10.1021/acs.joc.5c02028. PMID: 41748467. View Source
